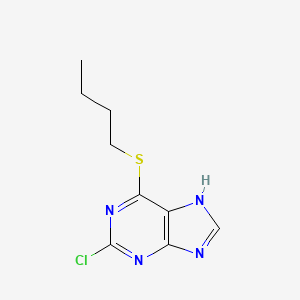![molecular formula C11H12F2O3S B12600412 Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- CAS No. 648956-98-3](/img/structure/B12600412.png)
Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- is a chemical compound with the molecular formula C11H12F2O3S. This compound is characterized by the presence of a benzaldehyde core substituted with a 2,2-difluoroethylthio group and two methoxy groups at the 2 and 5 positions. The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance the biological activity and metabolic stability of compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- can be achieved through a multi-step process. One common method involves the electrophilic 2,2-difluoroethylation of thiol nucleophiles using a hypervalent iodine reagent, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate . This reaction typically proceeds under mild conditions and allows for the selective introduction of the 2,2-difluoroethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the implementation of green chemistry principles, such as the use of less toxic reagents and solvents, can improve the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxybenzoic acid
Reduction: 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the 2,2-difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its binding affinity and specificity for target proteins. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2-methoxy-
- Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-3,5-dimethoxy-
- Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,6-dimethoxy-
Uniqueness
Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- is unique due to the specific positioning of the methoxy groups at the 2 and 5 positions, which can influence its chemical reactivity and biological activity. The presence of the 2,2-difluoroethylthio group further distinguishes it from other benzaldehyde derivatives, potentially enhancing its lipophilicity and metabolic stability .
Eigenschaften
CAS-Nummer |
648956-98-3 |
|---|---|
Molekularformel |
C11H12F2O3S |
Molekulargewicht |
262.27 g/mol |
IUPAC-Name |
4-(2,2-difluoroethylsulfanyl)-2,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C11H12F2O3S/c1-15-8-4-10(17-6-11(12)13)9(16-2)3-7(8)5-14/h3-5,11H,6H2,1-2H3 |
InChI-Schlüssel |
QFYGPAAEPVKRMI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C=O)OC)SCC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


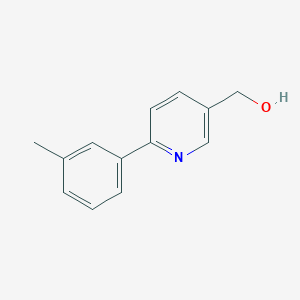
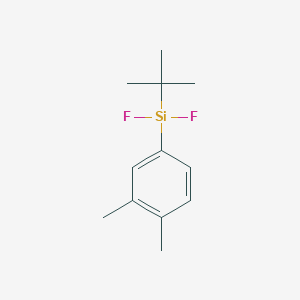
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide](/img/structure/B12600351.png)
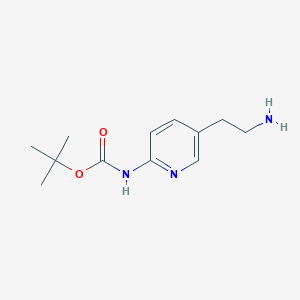
![Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate](/img/structure/B12600360.png)
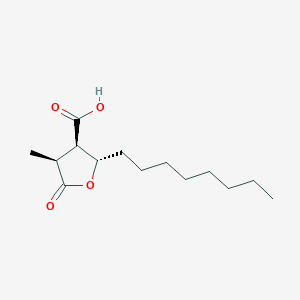
![1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12600373.png)

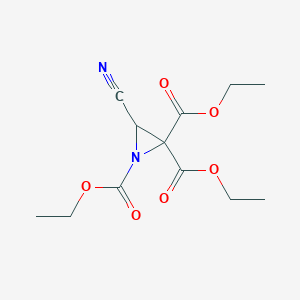
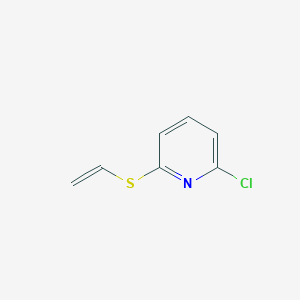

![N-Butylpyrazino[2,3-f][1,10]phenanthroline-2-carboxamide](/img/structure/B12600386.png)

